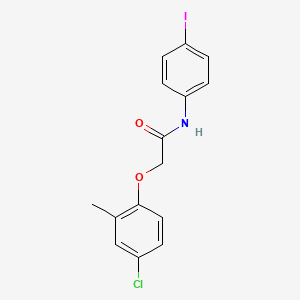

![molecular formula C22H21N5O B6043967 N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B6043967.png)

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of pyrazolo[1,5-a]pyrimidines, which are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . A microwave-assisted copper-catalyzed approach was developed using various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides .Molecular Structure Analysis

The molecular formula of this compound is C22H21N5O . It’s a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . This strategy afforded a series of twenty-seven glycohybrids up to 98% yield with diverse stereochemistry .Physical And Chemical Properties Analysis

The average mass of this compound is 371.435 Da and the monoisotopic mass is 371.174622 Da .作用機序

Target of Action

The primary target of this compound is the Translocator Protein 18 kDa (TSPO) . TSPO is recognized as a biomarker for microglial activation and neuroinflammation imaging .

Mode of Action

This compound is a ligand for TSPO, showing a good affinity (Ki = 1.7 nM) and selectivity . It interacts with TSPO, leading to changes in the protein’s function and potentially influencing the neuroinflammatory response .

Biochemical Pathways

Given its target, it likely influences pathways related to neuroinflammation and microglial activation .

Pharmacokinetics

The compound demonstrates rapid entry into the brain and reaches a concentration equilibrium at 20–30 min after injection . Its metabolic profile shows that unchanged compound accounts for 28.3±6.4% of the remaining radioactivity in the plasma 90 min after injection . In the brain, unchanged compound accounts for 93.5±2.8% of the radioactivity .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its influence on TSPO and, consequently, on neuroinflammation and microglial activation . .

実験室実験の利点と制限

One of the main advantages of using N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide in lab experiments is its high affinity for specific protein targets, making it a potent inhibitor. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale experiments.

将来の方向性

There are several future directions for the research and development of N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide. One potential direction is the further optimization of the synthesis method to improve yield and reduce cost. Another potential direction is the identification of new protein targets for this compound, which may lead to the development of new therapeutic applications. Additionally, further studies are needed to investigate the potential side effects of this compound and to optimize dosing regimens for different diseases. Overall, the promising results of this compound in preclinical studies suggest that it has the potential to be a valuable therapeutic agent in the future.

合成法

The synthesis of N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide involves several steps, including the preparation of the starting materials, the formation of the pyrazolopyrimidine core, and the attachment of the acetamide group. The synthesis of this compound has been described in several publications, with slight modifications to the reaction conditions and reagents used. The most commonly used method involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-amine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine, followed by the addition of acetic anhydride to form the acetamide group.

科学的研究の応用

N-{4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cell signaling pathways. In inflammation research, this compound has been found to reduce inflammation by inhibiting the activity of specific enzymes that play a role in the inflammatory response. In neurodegenerative disorder research, this compound has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name |

N-[4-[(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c1-14-13-20(25-19-11-9-18(10-12-19)24-16(3)28)27-22(23-14)15(2)21(26-27)17-7-5-4-6-8-17/h4-13,25H,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEIAIFUSXOLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.4]heptane-1-carboxamide](/img/structure/B6043884.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanamide](/img/structure/B6043905.png)

![2-[(3-chloro-2-thienyl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043911.png)

![N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B6043918.png)

![N-[(1R)-1-(4-methoxyphenyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6043934.png)

![2-[2-(cyclopentylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6043942.png)

![7-(4-fluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043946.png)

![1-(2-methylphenyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6043947.png)

![4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B6043952.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6043959.png)

![3-(4-methoxyphenyl)-11-pyridin-3-yl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6043963.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-1-naphthylglycinamide](/img/structure/B6043968.png)